Gefitinib Impurity 13

Vue d'ensemble

Description

Applications De Recherche Scientifique

Identification and Analysis

- A study by Venkataramanna, Somaraju, and Babu (2011) established a degradation pathway for gefitinib, identifying two impurities, including a prominent degradant. This work involved a validated reverse phase liquid chromatographic method, essential for identifying and quantifying impurities in gefitinib (Venkataramanna, Somaraju, & Babu, 2011).

Quantitative Determination

- Sun et al. (2019) developed a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for quantitative determination of four genotoxic impurities in gefitinib, including 3-chloro-4-fluoroaniline, 3,4-difluoroaniline, 3-fluoro-4-chloroaniline, and 3,4-dichloroaniline. This method is significant for quality control of gefitinib (Sun et al., 2019).

Impurity-Driven Effects

- Nagai et al. (2005) explored the genetic heterogeneity of the epidermal growth factor receptor in lung cancer cell lines, linking responsiveness to gefitinib with EGFR mutations. The study indicates that impurities in gefitinib can have significant impacts on its effectiveness in cancer treatment (Nagai et al., 2005).

Pharmacogenetics and Drug Interactions

- Cusatis et al. (2006) examined the pharmacogenetics of ABCG2 and its relevance to gefitinib, highlighting how genetic variants can influence the drug's adverse reactions, which may include impurity interactions (Cusatis et al., 2006).

Drug Delivery Systems

- Liu et al. (2018) developed a HA-functionalized graphene oxide-based gefitinib delivery system, demonstrating its potential utility in lung cancer treatment. Such systems can be critical in managing the delivery of gefitinib and its impurities for therapeutic applications (Liu et al., 2018).

Mécanisme D'action

Target of Action

Gefitinib Impurity 13, like Gefitinib, primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR, also referred to as Her1 or ErbB-1, is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation . It is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Mode of Action

Gefitinib Impurity 13 acts as a selective inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors . This inhibition results in the suppression of the downstream signaling cascades, leading to inhibited malignant cell proliferation .

Biochemical Pathways

The inhibition of EGFR tyrosine kinase by Gefitinib Impurity 13 affects multiple downstream signaling cascades. These include the RAS-RAF-MEK-ERK pathway, PI3K/AKT signal pathway, and JAK/STAT signal transduction pathway . The suppression of these pathways inhibits transcriptional activation, cell proliferation, mitosis, anti-apoptosis, invasion, and metastasis .

Pharmacokinetics

Gefitinib, and by extension Gefitinib Impurity 13, is extensively metabolized in patients . Excretion is predominantly via the feces, with renal elimination accounting for less than 4% of the administered dose . The major enzyme involved in the metabolism is CYP3A4, with other CYP450 enzymes playing a secondary role . A high clearance of gefitinib might result in drug resistance by lowering drug concentration .

Result of Action

The molecular and cellular effects of Gefitinib Impurity 13’s action are primarily the inhibition of cell proliferation and induction of apoptosis in cancer cells . This is achieved through the suppression of the EGFR tyrosine kinase and its downstream signaling pathways .

Action Environment

The action, efficacy, and stability of Gefitinib Impurity 13 can be influenced by various environmental factors. For instance, the systemic exposure to gefitinib in elderly patients was found to be slightly higher than that in younger patients . Additionally, the enhanced efflux and decreased uptake by transporters were identified as important resistance mechanisms . The transporters involved in the pharmacokinetics of gefitinib consist of the ATP-binding cassette and the solute carrier superfamily .

Safety and Hazards

Orientations Futures

Propriétés

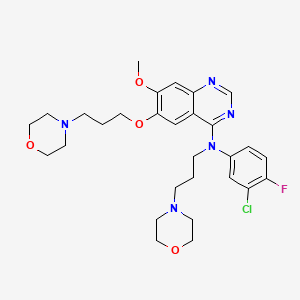

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)-N-(3-morpholin-4-ylpropyl)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37ClFN5O4/c1-37-27-20-26-23(19-28(27)40-13-3-7-35-11-16-39-17-12-35)29(33-21-32-26)36(22-4-5-25(31)24(30)18-22)8-2-6-34-9-14-38-15-10-34/h4-5,18-21H,2-3,6-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCDVSKSUNKYMRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2N(CCCN3CCOCC3)C4=CC(=C(C=C4)F)Cl)OCCCN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37ClFN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gefitinib Impurity 13 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

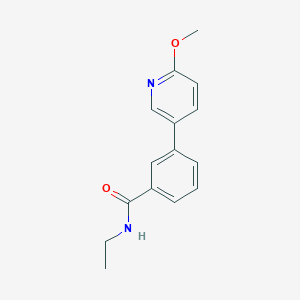

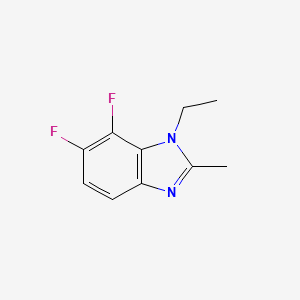

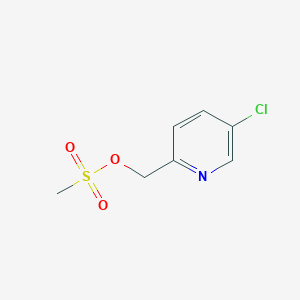

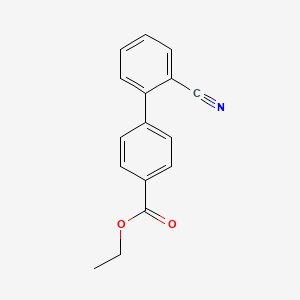

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate](/img/structure/B1427678.png)

![Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1427685.png)

![2-(1-Chloroethyl)-1-(difluoromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1427692.png)